molecular formula C10H8Cl2N2O2S B2824172 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride CAS No. 188554-36-1

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride

Cat. No. B2824172
CAS RN: 188554-36-1
M. Wt: 291.15
InChI Key: JAVJBJSQMVDNGD-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride is a chemical compound with the molecular formula C10H9ClN2 . It is a derivative of pyrazole, which is an important structural motif found in many biologically and pharmaceutically active compounds .


Synthesis Analysis

The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis process involved the use of Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .


Physical And Chemical Properties Analysis

The compound has an average mass of 192.645 Da and a monoisotopic mass of 192.045425 Da .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research has demonstrated the utility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride in the synthesis of novel heterocycles. For instance, its derivatives have been used to create sulfonamide-based heterocycles, which exhibited antimicrobial activities. This process involved the treatment of amino pyrazole with aromatic aldehydes, semicarbazide, and thiosemicarbazide to yield a variety of compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, among others (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Catalytic Applications : The compound has also been incorporated into the design of new ionic liquids acting as catalysts for organic synthesis, notably in the Knoevenagel–Michael reaction for producing tetrahydrobenzo[b]pyran derivatives and in the condensation reactions for synthesizing bis(pyrazol-5-ols). Such catalytic activities emphasize its role in facilitating efficient and potentially green synthetic routes (Zolfigol et al., 2015).

  • Synthetic Methodologies for Pyrazole Derivatives : Further research explored its use in the development of novel synthetic methodologies for pyrazole derivatives, showcasing its versatility in organic synthesis. For example, silica-bonded S-sulfonic acid was employed as a recyclable catalyst for condensing aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone, yielding significant yields of bis(pyrazolones) (Niknam, Saberi, Sadegheyan, & Deris, 2010).

properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-9(17(12,15)16)10(11)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJBJSQMVDNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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